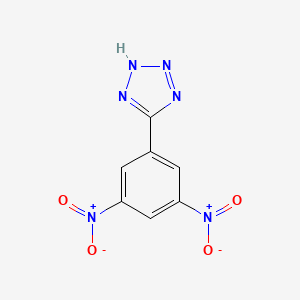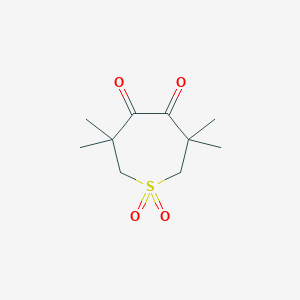
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide is an organic compound with the molecular formula C10H16O4S. It is a derivative of thiepanedione, characterized by the presence of two methyl groups at positions 3 and 6, and a dioxide group at position 1,1.
Preparation Methods
The synthesis of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide typically involves the oxidation of 3,3,6,6-tetramethyl-4,5-thiepanedione. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the dioxide derivative .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods are designed to be scalable and efficient, making them suitable for large-scale production .
Chemical Reactions Analysis
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding thiepanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-dioxide include other thiepanedione derivatives such as:
3,3,6,6-Tetramethyl-4,5-thiepanedione: Lacks the dioxide group, making it less reactive in certain chemical reactions.
3,3,6,6-Tetramethyl-4,5-thiepanedione 1,1-sulfone: Contains a sulfone group instead of a dioxide group, leading to different chemical properties and reactivity.
Properties
CAS No. |
50462-40-3 |
|---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-1,1-dioxothiepane-4,5-dione |
InChI |
InChI=1S/C10H16O4S/c1-9(2)5-15(13,14)6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
InChI Key |
IPNVHWMQWHXLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CS(=O)(=O)CC(C(=O)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


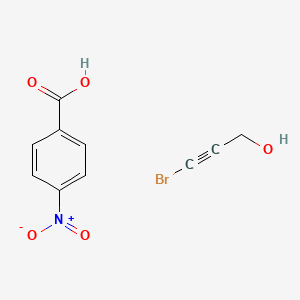
![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
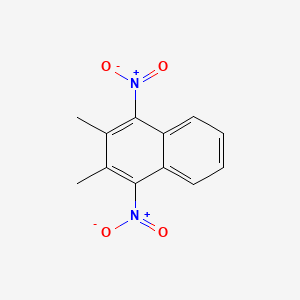
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)
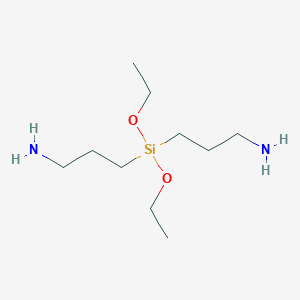
![1-[4-(Phenylethynyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B14649191.png)
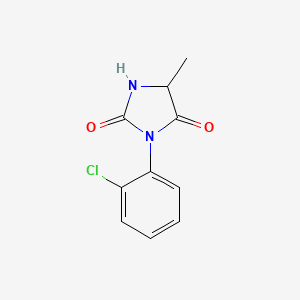
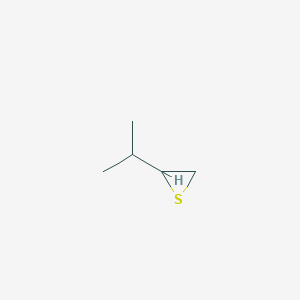
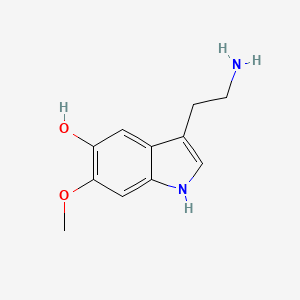
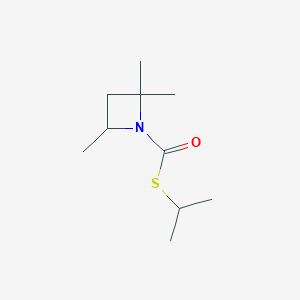
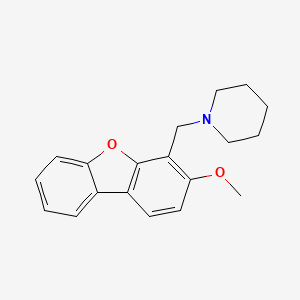
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
